molecular formula C16H14O4 B081520 (S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone CAS No. 11023-71-5

(S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone

Cat. No. B081520
CAS RN: 11023-71-5
M. Wt: 270.28 g/mol
InChI Key: INBPQAJYHSJVRY-ZDUSSCGKSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity .

Scientific Research Applications

Structure Analysis

  • Structure Elucidation : The crystal structure of racemic naringenin, a related compound, was determined, providing insight into the structural features of such flavonoids (Shin & Lah, 1986).

Synthesis and Biological Activity

  • Synthesis for Biological Activity : Various 2,3-benzopyrone analogs, including compounds similar to (S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone, were synthesized and showed activities on K(+)-channels and anticancer properties (Ji & Liang, 1998).

Anticancer Applications

  • Anticancer Properties : Apigenin, a flavonoid derivative of 2-phenyl-benzo-γ-pyrone, was reported to have anticancer properties, including the ability to reduce cancer cell glucose uptake and inhibit cancer progression (Kowalczyk et al., 2017).

Other Applications

  • Derivative Synthesis : Various derivatives of 2-phenyl-4-benzopyrone, including compounds with similar structures to (S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone, have been synthesized and studied for their potential applications (Joshi & Trivedi, 2010).

  • Estrogen Receptor Affinity : Some analogues of 2,3-diaryl-1-benzopyran demonstrated estrogen receptor affinity and estrogen agonist-antagonist activities, suggesting potential therapeutic applications (Saeed et al., 1990).

Safety And Hazards

Safety and hazards analysis involves understanding the potential risks associated with the compound. This includes toxicity, flammability, reactivity, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the development of new compounds .

properties

IUPAC Name

5,7-dihydroxy-6-methyl-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-9-11(17)7-14-15(16(9)19)12(18)8-13(20-14)10-5-3-2-4-6-10/h2-7,13,17,19H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBPQAJYHSJVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801043566
Record name 2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801043566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone

CAS RN

491-66-7, 11023-71-5
Record name 2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011023715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801043566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2,3-dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.128
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone

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